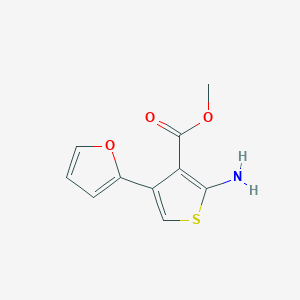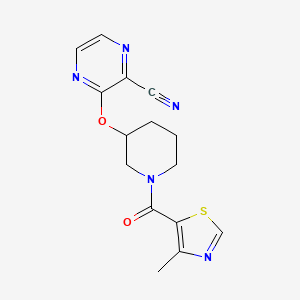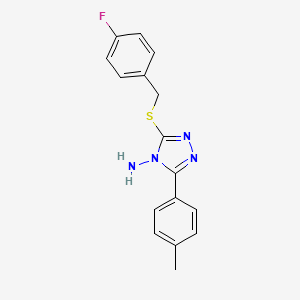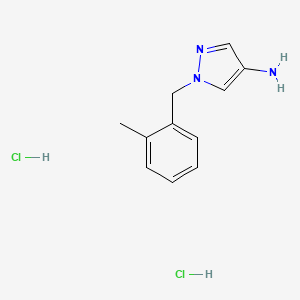![molecular formula C12H16N4O3S B2976570 N-[4-(2-{2-[(methylamino)carbonothioyl]hydrazino}-2-oxoethoxy)phenyl]acetamide CAS No. 897544-75-1](/img/structure/B2976570.png)
N-[4-(2-{2-[(methylamino)carbonothioyl]hydrazino}-2-oxoethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-{2-[(methylamino)carbonothioyl]hydrazino}-2-oxoethoxy)phenyl]acetamide, also known as N-Methylaminocarbothioamide (NMAC), is a synthetic compound used in scientific research. It is a member of the hydrazine family and has been used in various laboratory experiments to study its biochemical and physiological effects. NMAC has been found to be a useful tool in the synthesis of other compounds and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
This compound has been studied for its potential as an antibacterial agent. The presence of the carbonothioyl and hydrazino groups may contribute to its activity by interfering with bacterial cell wall synthesis or metabolic pathways . Research suggests that derivatives of this compound could be effective against a range of bacterial strains, offering a new avenue for antibiotic development.
Anticancer Properties
The compound’s ability to inhibit cell growth makes it a candidate for anticancer research. It may work by targeting specific pathways involved in cell proliferation or inducing apoptosis in cancer cells. Studies have indicated that it could be particularly effective against certain types of cancer cells, providing a basis for further investigation into its therapeutic applications .
Antitubercular Activity
Given the ongoing challenge of tuberculosis (TB) and the emergence of drug-resistant strains, there is a need for new antitubercular agents. This compound has shown promise in preliminary studies, potentially disrupting the growth or survival of Mycobacterium tuberculosis .
Enzyme Inhibition
Enzymes play crucial roles in various biological processes, and their inhibition can lead to therapeutic effects. This compound has been explored for its ability to inhibit enzymes such as P38 MAP kinase protein , which is involved in inflammatory responses and cell differentiation .
Drug Development and Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its structural features make it versatile for chemical modifications, leading to the creation of a variety of pharmacologically active compounds .
Pharmacokinetics and ADME Profiling
The compound’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are crucial for its potential as a drug. Research has suggested that it obeys the “rule of five,” indicating good bioavailability and low toxicity, which are favorable characteristics for a drug candidate .
Analgesic Potential
Some derivatives of this compound have been found to exhibit analgesic properties, potentially acting as pain relievers. This opens up possibilities for the development of new analgesics that could be more effective or have fewer side effects than current options .
Antifungal and Anti-inflammatory Activities
The compound and its derivatives have also been investigated for antifungal and anti-inflammatory activities. These properties could be harnessed to treat infections and inflammatory conditions, adding to the compound’s versatility in therapeutic applications .
Eigenschaften
IUPAC Name |
N-[4-[2-[2-(methylcarbamothioyl)hydrazinyl]-2-oxoethoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S/c1-8(17)14-9-3-5-10(6-4-9)19-7-11(18)15-16-12(20)13-2/h3-6H,7H2,1-2H3,(H,14,17)(H,15,18)(H2,13,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVOPXPVKVMCHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)NNC(=S)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-{2-[(methylamino)carbonothioyl]hydrazino}-2-oxoethoxy)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-chlorobenzamide](/img/structure/B2976487.png)


![1-Benzyl-2-oxo-N-thiophen-3-yl-1,6-diazaspiro[3.3]heptane-6-carboxamide](/img/structure/B2976493.png)
![1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene](/img/structure/B2976495.png)






![2-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2976507.png)
![2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide](/img/structure/B2976508.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone](/img/structure/B2976510.png)